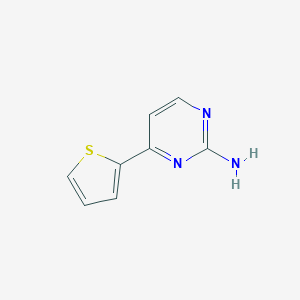

4-(Thiophen-2-yl)pyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOUSLAWDHODKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377431 | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154321-60-5 | |

| Record name | 4-(2-Thienyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154321-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(thiophen-2-yl)pyrimidin-2-amine

Foreword: The Thiophene-Pyrimidine Scaffold in Modern Drug Discovery

The convergence of heterocyclic chemistry and medicinal science has identified certain molecular scaffolds as "privileged structures"—frameworks that are capable of binding to multiple biological targets. The pyrimidine ring is one such scaffold, forming the core of numerous FDA-approved drugs and natural products, including several anti-cancer and anti-viral agents.[1] When fused or substituted with other heterocyclic systems, such as thiophene, the resulting molecule's pharmacological profile can be significantly enhanced. Thiophene, a sulfur-containing five-membered aromatic ring, is a well-known bioisostere of the phenyl ring, often improving metabolic stability and receptor-binding affinity.[2][3] The target molecule, 4-(thiophen-2-yl)pyrimidin-2-amine, represents a foundational structure within this class, serving as a critical building block for the development of novel therapeutics targeting kinases, G-protein coupled receptors, and other key players in disease pathways.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a reproducible and scalable process.

I. Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 2-aminopyrimidines is most efficiently achieved through the cyclocondensation of a three-carbon dielectrophilic component with a guanidine source.[6][7] For the specific regiochemistry of this compound, where the thiophene moiety is at the C4 position and the C6 position is unsubstituted, a direct chalcone cyclization is not optimal, as it would typically place the thiophene at C6.[8]

Therefore, a more robust and regioselective strategy involves the use of a β-enaminone intermediate. This approach consists of two primary stages:

-

Formation of the Enaminone Intermediate: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one from 2-acetylthiophene.

-

Cyclocondensation: Reaction of the purified enaminone with guanidine hydrochloride to construct the final pyrimidine ring.

This pathway is highly reliable, proceeds with high atom economy, and allows for clear purification and characterization of the intermediate, ensuring the final product's high purity.

II. Experimental Protocols & Mechanistic Insights

Part A: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Intermediate I)

Causality of Reagent Selection: The key reagent for this step is N,N-Dimethylformamide dimethyl acetal (DMF-DMA). It serves a dual purpose: it acts as a methylating agent for the enol form of 2-acetylthiophene and provides the dimethylamino group, effectively converting the starting ketone into a highly reactive, three-carbon electrophilic synthon required for the subsequent cyclization. The reaction is typically performed neat or in a high-boiling, non-protic solvent to drive the reaction to completion by removing the methanol byproduct.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.0 eq).

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

-

After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and methanol byproduct can be removed under reduced pressure.

-

The resulting crude product, often a dark oil or solid, should be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure enaminone intermediate as a crystalline solid.

Part B: Synthesis of this compound (Final Product)

Mechanistic Rationale: This step is a classic example of a cyclocondensation reaction. Guanidine, a potent binucleophilic reagent, attacks the electrophilic β-carbon of the enaminone intermediate. A subsequent intramolecular cyclization, followed by the elimination of dimethylamine and water, leads to the formation of the stable, aromatic pyrimidine ring. The reaction is base-catalyzed; a base such as sodium ethoxide or potassium hydroxide is required to deprotonate the guanidine hydrochloride salt, liberating the free guanidine base needed for the initial nucleophilic attack.[9][10]

Step-by-Step Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use commercially available sodium ethoxide.

-

To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir the resulting suspension for 30 minutes at room temperature.

-

Add the purified enaminone intermediate (I) (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) or acetic acid until pH ~7.

-

Reduce the solvent volume in vacuo. The precipitated solid is the crude product.

-

Filter the solid, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum. For highest purity, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.

III. Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical & Chromatographic Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₇N₃S[11][12] |

| Molecular Weight | 177.23 g/mol [12][13] |

| Appearance | Off-white to light yellow solid |

| Melting Point | A sharp range, literature values for analogs suggest >160 °C[14] |

| TLC Rf Value | ~0.4 (50% Ethyl Acetate / Hexane on Silica Gel) |

Spectroscopic Data Interpretation

The IR spectrum provides a functional group fingerprint of the molecule.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Confirms the presence of the primary amine (-NH₂) group.[15] |

| 3100 - 3000 | Aromatic C-H stretching | Characteristic of C-H bonds on the pyrimidine and thiophene rings. |

| ~1640 | C=N stretching | Corresponds to the endocyclic imine bonds within the pyrimidine ring.[1] |

| 1580 - 1450 | C=C stretching | Aromatic ring skeletal vibrations from both pyrimidine and thiophene. |

| ~700 | C-S stretching | Indicates the presence of the thiophene ring.[1] |

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

¹H NMR Predicted Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~8.40 | d | 1H | H-6 (Pyrimidine) | J ≈ 5.2 Hz |

| ~7.95 | dd | 1H | H-5' (Thiophene) | J ≈ 5.0, 1.2 Hz |

| ~7.80 | dd | 1H | H-3' (Thiophene) | J ≈ 3.7, 1.2 Hz |

| ~7.35 | d | 1H | H-5 (Pyrimidine) | J ≈ 5.2 Hz |

| ~7.20 | dd | 1H | H-4' (Thiophene) | J ≈ 5.0, 3.7 Hz |

| ~6.80 | br s | 2H | -NH₂ | Exchanges with D₂O |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The assignments are based on typical electronic effects and data from analogous structures.[8][16]

¹³C NMR Predicted Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C-2 (Pyrimidine, attached to NH₂) |

| ~161.0 | C-4 (Pyrimidine, attached to Thiophene) |

| ~158.0 | C-6 (Pyrimidine) |

| ~144.0 | C-2' (Thiophene, attached to Pyrimidine) |

| ~129.0 | C-5' (Thiophene) |

| ~128.5 | C-3' (Thiophene) |

| ~128.0 | C-4' (Thiophene) |

| ~108.0 | C-5 (Pyrimidine) |

Mass spectrometry confirms the molecular weight and formula of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Ion Peak: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 178.04 .

-

Isotopic Pattern: The presence of a sulfur atom will result in a characteristic A+2 peak ([M+2+H]⁺) at m/z 180.04, with an intensity of approximately 4.4% relative to the [M+H]⁺ peak, confirming the elemental composition.

IV. Conclusion and Outlook

This guide details a reliable and well-rationalized synthetic route for producing this compound, a valuable heterocyclic building block. The two-step method via a β-enaminone intermediate ensures high regioselectivity and purity. The comprehensive characterization protocol, employing a suite of modern analytical techniques, provides a robust framework for validating the structure and purity of the final compound. Researchers and drug development professionals can use this molecule as a starting point for creating extensive libraries of novel compounds with potential therapeutic applications, ranging from oncology to infectious diseases.[4][17]

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 154321-60-5|this compound|BLD Pharm [bldpharm.com]

- 14. chemimpex.com [chemimpex.com]

- 15. d-nb.info [d-nb.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-(thiophen-2-yl)pyrimidin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 154321-60-5). As a heterocyclic scaffold of significant interest in medicinal chemistry, a thorough understanding of its fundamental properties is critical for researchers, scientists, and drug development professionals. This document synthesizes available data, presents validated computational predictions, and provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters. The guide is structured to not only report known values but also to empower researchers to generate high-quality, reproducible data in their own laboratories.

Introduction: The Strategic Value of the Thienopyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates a privileged scaffold in drug discovery. Pyrimidine derivatives are well-established pharmacophores, integral to numerous therapeutic agents due to their ability to form multiple hydrogen bonds and participate in various biological interactions.[1] The incorporation of a thiophene moiety often enhances biological activity and modulates physicochemical properties such as lipophilicity and metabolic stability. This compound serves as a key building block for the synthesis of a diverse range of bioactive molecules, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]

A precise characterization of the parent scaffold's physicochemical profile is the bedrock of any rational drug design program. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of any derivative compound. This guide provides the foundational knowledge required to leverage the this compound core effectively.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its molecular structure and associated basic properties. While extensive experimental data is not publicly available, the core identifiers are well-documented.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 4-(2-Thienyl)-2-pyrimidinamine, 2-Amino-4-(thien-2-yl)pyrimidine

-

CAS Number: 154321-60-5

-

Molecular Formula: C₈H₇N₃S

-

Molecular Weight: 177.23 g/mol

Key Physicochemical Data: A Synthesis of Reported and Predicted Values

A critical gap in the public domain is the lack of experimentally validated data for several key physicochemical properties of this compound. The following table summarizes the best available information, combining data from chemical databases with computational predictions for related isomers, which serve as valuable reference points.

| Property | Value / Range | Source / Method | Comments |

| Melting Point | Not available | Experimental | Data for the related 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is 166-173 °C. This suggests the target compound is a solid at room temperature. |

| Boiling Point | 358.3 ± 32.0 °C | Predicted | This prediction is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine and should be used with caution.[3] |

| Aqueous Solubility | >26.6 µg/mL (at pH 7.4) | Experimental (Assay) | This value from PubChem indicates moderate to low solubility.[4] A detailed experimental determination is highly recommended. |

| logP | Not available | - | No experimental or directly predicted value is available. Computational prediction and experimental determination are necessary. |

| pKa (Acid Dissociation Constant) | 1.43 ± 0.18 | Predicted | This value is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine.[3] The pyrimidine ring nitrogens are expected to be weakly basic. |

| pKa (Tautomer) | 8.08 ± 0.10 | Predicted | This prediction is for the tautomeric form, 4-(thiophen-2-yl)pyrimidin-2-ol, which may exist in equilibrium.[5] |

Spectroscopic Characterization Profile

While public spectral data is not available, a standard characterization workflow would involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Based on the structure, the following spectral features are anticipated:

-

¹H NMR: Signals corresponding to the protons on the thiophene ring (typically in the δ 7.0-8.0 ppm region), the pyrimidine ring (δ 7.0-8.5 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Resonances for the eight distinct carbon atoms, with those in the heterocyclic rings appearing in the downfield region (δ 100-170 ppm).

-

Mass Spectrometry (ESI+): A prominent protonated molecular ion [M+H]⁺ at m/z ≈ 178.04.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region, and C-S stretching vibrations.

Authoritative Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, this section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. These protocols are based on industry-standard practices and OECD guidelines to ensure data quality and regulatory acceptance.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.[6]

-

Instrument Setup: Place the capillary into the heating block of a calibrated digital melting point apparatus.

-

Approximate Determination: Set a rapid heating rate (e.g., 10°C/minute) to quickly determine an approximate melting range.[7]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and set the starting temperature to ~10-15°C below the approximate melting point found in the previous step.[7]

-

Heating and Observation: Set a slow heating rate of 1-2°C per minute.

-

Data Recording: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear).[8]

-

Reporting: The melting point is reported as the range from T_onset to T_clear. The procedure should be repeated at least twice for consistency.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a master variable in drug discovery, directly impacting bioavailability and formulation strategies. The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[1][9]

References

- 1. oecd.org [oecd.org]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]

- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. 4-(thiophen-2-yl)pyriMidin-2-ol CAS#: 1269294-26-9 [amp.chemicalbook.com]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. pharmabeginers.com [pharmabeginers.com]

- 8. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]

- 9. filab.fr [filab.fr]

4-(thiophen-2-yl)pyrimidin-2-amine CAS number and supplier

An In-Depth Technical Guide to 4-(thiophen-2-yl)pyrimidin-2-amine (CAS: 154321-60-5) for Advanced Research Applications

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic design of small molecules that can effectively interact with biological targets is paramount. Among the vast array of heterocyclic scaffolds, the pyrimidine nucleus stands out for its widespread presence in biologically active compounds and pharmaceuticals.[1] When fused with other heterocyclic systems, such as thiophene, the resulting scaffold often exhibits enhanced and diverse pharmacological profiles. This guide focuses on this compound, a molecule of significant interest for its potential as a building block in the synthesis of novel therapeutic agents.[2]

The convergence of the electron-rich thiophene ring and the nitrogen-containing pyrimidine core creates a unique electronic and structural framework, making it a valuable candidate for interacting with various biological targets.[2] Derivatives of this scaffold have been investigated for a range of activities, including anticancer, anti-inflammatory, and antischistosomal properties.[3][4][5][6] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, applications, and relevant experimental protocols.

PART 1: Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any research endeavor. This compound is identified by the CAS Number 154321-60-5.[7][8][9]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 154321-60-5 | [7][8][9] |

| Molecular Formula | C₈H₇N₃S | [7][9] |

| Molecular Weight | 177.229 g/mol | [7][9] |

| Alternate Names | 4-(2-thienyl)-2-pyrimidinamine; 4-Thiophen-2-yl-pyrimidin-2-ylamine | [7] |

| Boiling Point | 358.3±32.0 °C (Predicted) | [10] |

| Density | 1.333±0.06 g/cm³ (Predicted) | [10] |

Handling and Safety: It is critical to note that this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[7] As with all laboratory chemicals, it should be handled by technically qualified individuals using appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended for research use only and is not for diagnostic or therapeutic use.[7]

PART 2: Sourcing, Procurement, and Quality Control

The reliability and reproducibility of experimental results depend heavily on the quality and purity of the starting materials. Several chemical suppliers offer this compound.

Table 2: Commercial Suppliers

| Supplier | Product Name | CAS Number | Notes |

| Santa Cruz Biotechnology (SCBT) | 2-amine-4-(thiophen-2-yl)-pyrimidine | 154321-60-5 | For Research Use Only.[7][9] |

| BLDpharm | This compound | 154321-60-5 | May require cold-chain transportation.[8] |

Expert Insight on Procurement: When procuring this compound, it is imperative to request and review the Certificate of Analysis (CoA) for the specific lot. Key parameters to verify include:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the requirements of your experimental design (e.g., ≥95% or higher).

-

Identity Confirmation: Verified through spectroscopic data such as ¹H NMR and Mass Spectrometry (MS).

-

Residual Solvents and Water Content: Important for accurate weighing and concentration calculations.

PART 3: Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives typically follows a convergent strategy involving the construction of the pyrimidine ring from a thiophene-containing precursor. A widely adopted and robust method is the cyclocondensation of a thiophenyl chalcone with a guanidinium salt.[11]

General Synthesis Workflow

The logical flow from commercially available starting materials to the final compound is depicted below. This pathway is favored for its efficiency and the modularity that allows for the creation of diverse derivatives.

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative methodology adapted from established literature for the synthesis of similar thiophene-pyrimidine structures.[3][11][12]

Step 1: Synthesis of (2E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one (Chalcone Intermediate)

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone (chalcone) backbone. An alkali catalyst like NaOH deprotonates the α-carbon of the ketone, creating an enolate which then attacks the carbonyl carbon of the aldehyde.

-

Procedure:

-

Dissolve 2-acetylthiophene (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in ethanol (15 mL).

-

To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20% NaOH) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves the cyclization of the chalcone with guanidine. The basic conditions facilitate the Michael addition of guanidine to the α,β-unsaturated system, followed by intramolecular condensation and dehydration to form the stable pyrimidine ring.

-

Procedure:

-

In a round-bottomed flask, add the synthesized chalcone (1.0 eq), guanidine nitrate (1.2 eq), and potassium hydroxide (2.0 eq) to a solvent such as 1,4-dioxane (15 mL).[11]

-

Reflux the mixture for 5-8 hours, monitoring by TLC.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Pour the residue into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on literature for analogous compounds, the expected spectral data would include:

-

¹H NMR: Characteristic signals for the thiophene and pyrimidine ring protons, as well as the amine (-NH₂) protons.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight (m/z = 177.23).[10]

-

IR Spectroscopy: Absorption bands corresponding to N-H stretching (amine group), C=N stretching (pyrimidine ring), and C-S stretching (thiophene ring).[3]

PART 4: Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.

Antischistosomal Activity

Schistosomiasis is a debilitating parasitic disease requiring new therapeutic options. Groundbreaking research has identified thiophen-2-yl pyrimidines (TPPs) as potent paralytics of the adult Schistosoma mansoni worm.[4][6]

-

Mechanism of Action: While the precise target is still under investigation, structure-activity relationship (SAR) studies reveal that the thiophene moiety at the C2 position of the pyrimidine ring is a key driver of the paralytic phenotype.[6]

-

SAR Insights: Initial studies highlighted a lead compound (TPP 3) that, while potent, suffered from poor aqueous solubility and high lipophilicity.[6] Subsequent optimization led to compound 38 , which incorporated an oxetane-containing amine and a difluoroaniline group. This modification resulted in:

This work underscores the potential of the this compound core in designing next-generation anthelmintic drugs.

Anticancer Potential: Targeting Kinase Signaling

The pyrimidine core is a cornerstone of many approved kinase inhibitors. Derivatives of the thiophene-pyrimidine scaffold have been specifically investigated as potential inhibitors of key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] These receptors are crucial drivers of tumor growth, proliferation, and angiogenesis.

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by pyrimidine derivatives.

Studies on novel 4-thiophenyl-pyrimidine derivatives showed dual inhibition of EGFR and VEGFR-2, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to reference drugs like erlotinib and sorafenib.[5] This highlights a promising avenue for developing dual-target anticancer agents based on the this compound scaffold.

PART 5: Experimental Workflow Example

To translate the potential of this compound into actionable data, robust experimental protocols are essential. Below is an exemplary workflow for an in-vitro kinase inhibition assay, a primary screening method to evaluate anticancer potential.

In-Vitro EGFR Kinase Inhibition Assay Protocol

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the EGFR tyrosine kinase.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP.

-

Test compound (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

96-well filter plates and phosphocellulose paper.

-

Scintillation counter.

-

-

Workflow Diagram:

Caption: Workflow for an in-vitro radiometric EGFR kinase inhibition assay.

-

Step-by-Step Procedure:

-

Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

-

In a 96-well plate, add 10 µL of assay buffer containing the EGFR enzyme and the peptide substrate to each well.

-

Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of assay buffer containing ATP and [γ-³²P]ATP. The final ATP concentration should be at its Michaelis-Menten constant (Km) value.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound represents a molecule of considerable strategic value for chemical biology and drug discovery. Its robust synthesis, coupled with the proven pharmacological potential of the thiophene-pyrimidine scaffold, makes it an attractive starting point for developing novel therapeutics. From potent anthelmintics that address neglected tropical diseases to targeted kinase inhibitors for oncology, the applications are both diverse and significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile chemical entity in their scientific pursuits.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. scbt.com [scbt.com]

- 8. 154321-60-5|this compound|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

crystal structure analysis of 4-(thiophen-2-yl)pyrimidin-2-amine

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(thiophen-2-yl)pyrimidin-2-amine

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the , a heterocyclic compound of significant interest due to the prevalence of thiophene and pyrimidine scaffolds in medicinal chemistry.[1][2][3] We will navigate the complete workflow, from chemical synthesis and single-crystal cultivation to advanced computational analysis of intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding of the entire process.

Introduction: The Significance of Structural Elucidation

The this compound molecule combines two privileged heterocyclic systems: pyrimidine, a core component of nucleobases and numerous pharmaceuticals, and thiophene, a versatile aromatic ring known to modulate biological activity.[2] The synergy of these fragments makes this compound and its derivatives compelling targets for pharmaceutical development.[1][3] However, to fully exploit its potential, an unambiguous understanding of its solid-state structure is paramount.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining molecular structures with atomic-level precision.[4][5] The resulting structural data—bond lengths, bond angles, conformational preferences, and intermolecular packing—provides invaluable insights into a compound's physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the consistency of the active pharmaceutical ingredient (API).

This guide delineates the expert-level process for achieving and interpreting a high-quality crystal structure of this compound.

Part 1: Material Preparation: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, task of growing diffraction-quality single crystals.

Synthesis Pathway

A common and effective route to synthesize 4,6-disubstituted 2-aminopyrimidines involves the cyclization of a chalcone intermediate with a guanidinium salt.[6] This established methodology ensures a reliable supply of the target compound.

Protocol: Synthesis of this compound

-

Step 1: Chalcone Formation (Claisen-Schmidt Condensation):

-

Dissolve 1- (thiophen-2-yl)ethan-1-one (1 eq.) and a suitable aldehyde precursor in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring at room temperature.[2]

-

Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate.

-

Filter, wash the solid with cold water, and recrystallize from ethanol to yield the pure chalcone.

-

-

Step 2: Pyrimidine Ring Formation:

-

Reflux the purified chalcone (1 eq.) with guanidine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (KOH) in a suitable solvent like 1,4-dioxane or ethanol for 5-8 hours.[6][7]

-

Upon reaction completion (monitored by TLC), evaporate the solvent under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly, and purify by column chromatography or recrystallization to obtain pure this compound.

-

Cultivation of Single Crystals

Obtaining a single crystal suitable for diffraction is often the most significant bottleneck in the entire process.[8] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site.[9]

Key Crystallization Techniques for Small Organic Molecules

| Technique | Principle | Key Considerations |

| Slow Evaporation | The solvent slowly evaporates from a saturated solution, gradually increasing the concentration to the point of nucleation and crystal growth.[9] | The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. The rate of evaporation must be controlled (e.g., by covering the vial with perforated film).[9] |

| Vapor Diffusion | A solution of the compound in a good solvent is placed in a small open vial, which is then sealed inside a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble.[10] | The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization. This method is excellent for small sample quantities.[10] |

| Antisolvent Addition | An "anti-solvent" is slowly added to a saturated solution of the compound, causing a rapid decrease in solubility and promoting crystallization.[10] | The rate of addition is crucial to prevent amorphous precipitation. Can be performed by layering the anti-solvent on top of the solution or through slow liquid-liquid diffusion. |

Recommended Protocol: Crystallization of this compound

-

Solvent Screening: Perform qualitative solubility tests with a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof). Identify solvents of moderate solubility.

-

Setup (Vapor Diffusion):

-

Prepare a concentrated solution of the compound in a good solvent (e.g., acetone).

-

Dispense 0.5 mL of this solution into a small glass vial.

-

Place this vial inside a larger, sealable jar containing 2-3 mL of a suitable anti-solvent (e.g., hexane).

-

Seal the jar and leave it undisturbed in a vibration-free location at a constant temperature.

-

-

Monitoring: Check for crystal growth daily. High-quality crystals often appear within a few days to a week. They should be clear, well-formed, and have distinct facets.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate a diffraction pattern, which contains the fundamental information about the crystal's internal lattice structure.[11]

The SCXRD Experiment

The core principle of SCXRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[11] By rotating the crystal in a monochromatic X-ray beam, a three-dimensional map of diffraction spots is collected.[5]

Experimental Workflow for SCXRD Data Collection

Caption: Workflow for SCXRD data collection and initial processing.

Detailed Protocol: Data Collection

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil. For air-sensitive samples, this is done under a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed on the diffractometer. Modern instruments use highly sensitive detectors like CCDs or CMOS detectors to capture the diffraction patterns.[11]

-

Unit Cell Determination: A few initial diffraction images are collected to locate reflections, which are then used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[12]

-

Full Data Set: A data collection strategy is calculated to ensure complete and redundant coverage of the unique diffraction data. The crystal is then rotated through a series of angles while diffraction images are continuously collected.[13]

Part 3: Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this pattern into a real-space model of the atomic arrangement.[12]

From Diffraction to Electron Density

The intensity of each diffraction spot is proportional to the square of the structure factor amplitude (|Fhkl|), but the phase information is lost. Solving the "phase problem" is the first major computational step, often accomplished using direct methods or Patterson methods.[14]

-

Data Reduction: The raw image files are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors like absorption and beam intensity decay.[13] The output is a reflection file containing hkl indices and their corresponding intensities.

-

Structure Solution: Software programs (e.g., SHELXT) use statistical methods to determine initial phase estimates, which are then combined with the measured amplitudes in a Fourier transform to generate an initial electron density map.[5][12]

-

Model Building & Refinement: An initial molecular model is built by assigning atoms to the peaks in the electron density map. This model is then refined using a least-squares minimization algorithm (e.g., in SHELXL), which adjusts atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[5] The quality of the final model is assessed using metrics like the R1 factor and weighted R2 (wR2).

Expected Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all information about the structure. A summary table would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₇N₃S |

| Formula Weight | 177.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 10.2... |

| c (Å) | 9.8... |

| α (°) | 90 |

| β (°) | 105.1... |

| γ (°) | 90 |

| Volume (ų) | 850... |

| Z | 4 |

| T (K) | 100(2) |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.12 |

| Goodness-of-fit (S) | ~1.0 |

Part 4: In-depth Structural Analysis & Computational Insights

With a refined crystal structure, the focus shifts to a detailed analysis of its molecular and supramolecular features. This is where chemical and pharmaceutical insights are derived.

Molecular Geometry

The analysis begins with the molecule itself. Bond lengths, bond angles, and torsion angles are examined to confirm the expected chemical connectivity and to identify any unusual geometric features that may arise from steric strain or electronic effects. The planarity of the thiophene and pyrimidine rings is assessed, as is their relative orientation.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. Identifying and understanding these interactions is crucial, as they dictate the material's properties.

Caption: Key intermolecular interactions governing crystal packing.

For this compound, the primary amine group and the pyrimidine nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. We would expect to see strong N-H···N hydrogen bonds forming dimers or chains, which often dominate the packing motif.[15] Additionally, the aromatic character of both rings makes π-π stacking and C-H···π interactions highly probable.

Advanced Analysis: Hirshfeld Surfaces

To move beyond a simple list of close contacts, we employ Hirshfeld surface analysis.[16][17] This powerful computational tool partitions the crystal space, defining a unique surface for each molecule where the contribution of its electron density to the total procrystal density is equal to the contribution from all other molecules.[18]

Properties mapped onto this surface provide a visually rich and quantitative summary of all intermolecular interactions simultaneously.[19][20]

-

d_norm surface: This surface maps normalized contact distances, highlighting regions of close intermolecular contact. Strong hydrogen bonds appear as distinct bright red spots, while weaker contacts are shown in white or blue.

-

2D Fingerprint Plots: These plots are 2D histograms that summarize all interactions, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).[16] The percentage contribution of different interaction types (e.g., H···H, C···H, N···H) can be precisely quantified.

Table 2: Hypothetical Summary of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Contribution (%) | Key Features |

| H···H | ~45% | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces. |

| N···H / H···N | ~20% | Sharp spikes in the fingerprint plot, corresponding to the primary N-H···N hydrogen bonds. |

| C···H / H···C | ~18% | Includes weaker C-H···N and C-H···S interactions. |

| S···H / H···S | ~9% | Contacts involving the thiophene sulfur atom. |

| C···C | ~5% | "Wings" in the fingerprint plot, indicative of π-π stacking interactions. |

This quantitative analysis provides a holistic and unbiased view of the crystal packing forces, which is far more insightful than examining individual bond distances alone.[17][21]

Conclusion and Outlook

This guide has detailed the comprehensive, multi-step process for the definitive structural characterization of this compound. By integrating meticulous synthesis and crystallization with advanced SCXRD and computational analysis, we can generate a complete and unambiguous three-dimensional structural model.

For drug development professionals, the insights gained are invaluable. The precise geometry informs computational docking and SAR studies. An understanding of the supramolecular packing and hydrogen bonding networks is critical for predicting and controlling polymorphism, a factor with profound implications for a drug's bioavailability, stability, and intellectual property. The application of these rigorous analytical techniques is not merely an academic exercise; it is a fundamental pillar of modern, rational drug design and materials engineering.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. portlandpress.com [portlandpress.com]

- 14. selectscience.net [selectscience.net]

- 15. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

- 17. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Pharmacophores of 4-(Thiophen-2-yl)pyrimidin-2-amine

Abstract: The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, combining the pharmacologically significant pyrimidine and thiophene heterocycles. This technical guide provides an in-depth analysis of the potential pharmacophoric features inherent to this core structure. We will dissect the molecule's constituent parts, identify key hydrogen bonding and hydrophobic features, and outline robust computational and experimental workflows for validating pharmacophore hypotheses. By integrating principles of medicinal chemistry, computational modeling, and structure-activity relationship (SAR) studies, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this scaffold for the design of novel therapeutic agents. A case study based on closely related analogs with demonstrated anti-schistosomal activity will be used to illustrate the practical application of these principles.

Introduction to Pharmacophore-Guided Drug Discovery

In modern drug discovery, a pharmacophore is defined as the spatial arrangement of essential features in a molecule that are responsible for its biological activity. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. Identifying the pharmacophore of a lead compound is a critical step that enables medicinal chemists to rationally design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

The molecule this compound is a compelling starting point for drug discovery programs. It is comprised of three key components: a pyrimidine ring, a thiophene ring, and an exocyclic amino group. The pyrimidine ring is a cornerstone of many FDA-approved drugs, valued for its ability to engage in various biological interactions and serve as a bioisosteric replacement for other aromatic systems.[2] Similarly, the thiophene ring is a "privileged" pharmacophore, recognized for its unique electronic properties and its role as a common bioisostere for the phenyl ring, which can improve metabolic stability and binding affinity.[3] This guide will systematically explore the potential pharmacophores of this scaffold.

Analysis of the Core Scaffold: Key Chemical Features

The therapeutic potential of this compound stems from the distinct chemical properties of its constituent heterocycles and functional groups.

-

Pyrimidine Ring: This diazine features two nitrogen atoms which act as key hydrogen bond acceptors. Their precise positioning allows for specific, directional interactions within a biological target's binding site, such as the hinge region of a kinase. The pyrimidine system's ability to act as a bioisostere for other rings, like benzene or pyridine, allows for scaffold hopping strategies to optimize drug properties.[2]

-

Thiophene Ring: As a bioisostere of a phenyl ring, thiophene offers a similar size and shape but with different electronic properties due to the sulfur atom. The sulfur's lone pair of electrons can participate in hydrogen bonding, potentially increasing polarity and aqueous solubility compared to a benzene analog.[3][4] This substitution can be a critical strategy to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

2-Amino Group: The primary amine attached to the pyrimidine ring is a potent hydrogen bond donor. In many kinase inhibitors, for example, this moiety forms crucial hydrogen bonds with the backbone of the kinase hinge region, serving as a vital anchor for the molecule.

Identification of Potential Pharmacophoric Features

Based on its structure, this compound presents a distinct set of pharmacophoric features that can be exploited for target binding. These features form the basis of any subsequent design and optimization efforts.

The primary pharmacophoric features are summarized below:

| Feature Type | Location on Scaffold | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Exocyclic 2-amino group (-NH₂) | Donates a hydrogen to an acceptor atom (e.g., backbone carbonyl oxygen) on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens (N1, N3) | Accepts a hydrogen from a donor group (e.g., backbone amide) on the target protein. |

| Aromatic/Hydrophobic (AR/HY) | Thiophene Ring | Engages in π-π stacking or hydrophobic interactions within a nonpolar pocket of the target. |

| Aromatic/Hydrophobic (AR/HY) | Pyrimidine Ring | Contributes to hydrophobic interactions and can participate in π-stacking. |

These features can be visualized on the molecular structure as a pharmacophore map.

Caption: Key pharmacophoric features of this compound.

Computational Pharmacophore Modeling Workflow

Computational modeling is an indispensable tool for refining a pharmacophore hypothesis before committing to costly and time-consuming chemical synthesis. A ligand-based approach is particularly useful when a high-resolution structure of the biological target is unavailable.

Detailed Protocol: Ligand-Based Pharmacophore Modeling

This protocol outlines a self-validating system for generating and assessing a pharmacophore model based on a set of known active compounds.

Objective: To derive a 3D pharmacophore model that explains the shared activity of a series of analogs.

Methodology:

-

Dataset Preparation:

-

Action: Compile a set of at least 15-20 structurally diverse analogs with a wide range of biological activities (e.g., IC₅₀ values). Include both highly active and inactive compounds.

-

Causality: A diverse dataset with a significant activity range is crucial for the algorithm to correctly identify features that are essential for activity (present in active compounds) versus those that are detrimental or irrelevant (present in inactive compounds).

-

-

Conformational Analysis:

-

Action: Generate a set of low-energy 3D conformations for each molecule in the dataset. This can be achieved using tools like the ConfGen algorithm in Schrödinger's Maestro or similar software.

-

Causality: Molecules are flexible and adopt specific conformations to bind to their target. Exploring the conformational space is essential to identify the "bioactive" conformation.

-

-

Pharmacophore Feature Definition:

-

Action: Define the types of pharmacophoric features to be considered (e.g., HBD, HBA, AR, HY). Most software platforms, such as Phase, identify these automatically based on SMARTS patterns.[5]

-

Causality: This step translates the 2D chemical structures into a language of 3D features that the modeling algorithm can understand and align.

-

-

Hypothesis Generation & Scoring:

-

Action: Use an algorithm (e.g., Phase) to identify common pharmacophore arrangements among the active molecules. The algorithm generates multiple hypotheses, each representing a different spatial arrangement of features.

-

Action: Each hypothesis is scored based on its ability to align the active molecules while excluding the inactive ones. Key metrics include the "survival score," which reflects the model's overall quality and relevance.[5]

-

Causality: The scoring function provides a quantitative measure of how well a given pharmacophore hypothesis explains the observed biological data.

-

-

Model Validation:

-

Action: The best-scoring hypothesis must be validated. A common method is to build a quantitative structure-activity relationship (QSAR) model based on the pharmacophore. The dataset is typically split into a training set (to build the model) and a test set (to validate it).

-

Trustworthiness: A robust model will have a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for the test set. An acceptable model generally has R² > 0.6 and Q² > 0.5.[6]

-

Causality: This step ensures that the model is not just descriptive of the training data but has true predictive power for new, unseen molecules.

-

Caption: Workflow for ligand-based pharmacophore modeling and validation.

Experimental Validation via Structure-Activity Relationship (SAR) Studies

A computational model, no matter how well validated, remains a hypothesis until it is tested through chemical synthesis and biological assay. SAR studies involve systematically modifying the lead compound to probe the importance of each pharmacophoric feature.

Detailed Protocol: SAR-Driven Pharmacophore Validation

Objective: To confirm the role of the computationally-hypothesized pharmacophoric features and explore the chemical space around the core scaffold.

Methodology:

-

Hypothesis-Driven Design:

-

Action: Based on the validated pharmacophore model, design a small library of new analogs. Each analog should be designed to test a specific feature.

-

To Test HBD: Modify the 2-amino group (e.g., methylation to -NHCH₃, acylation to -NHC(O)CH₃).

-

To Test HBAs: Modify the pyrimidine ring, for example, by replacing it with a pyridine, which removes one HBA.[7]

-

To Test Aromatic/Hydrophobic Regions: Introduce substituents (e.g., -Cl, -CH₃, -OCH₃) at various positions on the thiophene or pyrimidine rings. Replace the thiophene with other bioisosteres like furan, thiazole, or a phenyl ring.[8]

-

-

Causality: Each modification is a targeted experiment. If methylation of the 2-amino group leads to a significant loss of activity, it strongly supports the hypothesis that this group acts as a critical hydrogen bond donor.

-

-

Chemical Synthesis:

-

Action: Synthesize the designed analogs. The core this compound can be synthesized by the cyclocondensation of a thiophene-containing chalcone with guanidine.[9][10] Subsequent modifications can be performed on this core.

-

Trustworthiness: Purity and structural confirmation of all synthesized compounds using methods like NMR, Mass Spectrometry, and HPLC are mandatory for the SAR data to be reliable.

-

-

Biological Evaluation:

-

Action: Screen all new analogs in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀). The assay must be robust, reproducible, and have a suitable dynamic range.

-

Causality: This step generates the quantitative data needed to establish a clear relationship between structural changes and biological activity.

-

-

SAR Analysis and Iteration:

-

Action: Correlate the biological activity of each analog with its structural modification.

-

Causality: This analysis validates or refutes the initial pharmacophore hypothesis. For instance, if adding a bulky substituent to the thiophene ring abolishes activity, it suggests a sterically constrained hydrophobic pocket. The results from the first round of SAR are then used to refine the pharmacophore model and design the next generation of compounds in an iterative cycle.

-

References

- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

A Theoretical and Computational Exploration of 4-(thiophen-2-yl)pyrimidin-2-amine: A Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 4-(thiophen-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step computational workflows. We will delve into the quantum chemical properties, potential biological targets, and the rationale behind specific computational approaches, fostering a deeper understanding of this promising molecular scaffold.

Introduction: The Therapeutic Potential of Thiophene-Pyrimidine Hybrids

The hybridization of heterocyclic moieties is a well-established strategy in drug discovery, often leading to compounds with enhanced biological activity and novel mechanisms of action. The fusion of thiophene and pyrimidine rings, as seen in this compound, brings together the electronic characteristics of an electron-rich five-membered ring and a nitrogen-containing six-membered ring. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a thiophene moiety can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[1]

This guide will explore the structural, electronic, and potential biological interaction profile of this compound through a computational lens, providing a roadmap for its further investigation and development as a potential therapeutic agent.

Part 1: Molecular Structure and Synthesis

The foundational step in understanding any molecule is to elucidate its three-dimensional structure and establish a reliable synthetic route.

Synthesis of this compound

The synthesis of this compound and its derivatives typically involves a Claisen-Schmidt condensation reaction to form a chalcone intermediate, followed by cyclization with guanidine.[1][2][3]

General Synthetic Protocol:

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with thiophene-2-carbaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[1]

-

Pyrimidine Ring Formation: The resulting chalcone is then cyclized with guanidine hydrochloride in the presence of a base like potassium hydroxide to yield the this compound core.[2][3]

The synthesized compound is then purified, typically by recrystallization, and its structure is confirmed using various spectroscopic techniques.

Spectroscopic Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized this compound.

| Spectroscopic Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Presence of N-H stretching vibrations for the amine group, C=N stretching of the pyrimidine ring, and characteristic bands for the thiophene ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Characteristic chemical shifts for the protons and carbons of the pyrimidine and thiophene rings, as well as the amine group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃S).[4] |

Part 2: Theoretical and Computational Characterization

Computational chemistry provides invaluable insights into the intrinsic properties of a molecule, guiding further experimental work. Density Functional Theory (DFT) is a powerful tool for this purpose.

Geometry Optimization and Structural Parameters

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.

Protocol for Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for this type of molecule.

-

Procedure: The initial structure of this compound is drawn and subjected to a geometry optimization calculation without any symmetry constraints. A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential interactions with biological macromolecules.

Key Electronic Properties to Calculate:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic transition properties and reactivity of the molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Computational Workflow for Electronic Properties:

Caption: Workflow for calculating electronic properties.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to further validate the computed structure and aid in the assignment of experimental spectral bands.

Part 3: In Silico Target Identification and Interaction Analysis

A key aspect of modern drug discovery is the early identification of potential biological targets. In silico methods, particularly molecular docking, are instrumental in this process.

Potential Biological Targets

Based on the activities of structurally related pyrimidine and thiophene derivatives, several potential biological targets can be hypothesized for this compound:

-

Kinases: Many pyrimidine derivatives are known to be kinase inhibitors, playing a role in cancer therapy.

-

Cyclooxygenase (COX) Enzymes: Thiophene-bearing pyrimidines have been investigated as potential anti-inflammatory agents by targeting COX-1 and COX-2.[1]

-

Other Enzymes: Depending on the specific substitutions, other enzymes involved in various disease pathways could be potential targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

Step-by-Step Molecular Docking Protocol:

-

Ligand Preparation: The 3D structure of this compound, obtained from DFT optimization, is prepared by adding hydrogen atoms and assigning appropriate charges.

-

Target Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a known inhibitor or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations of the ligand within the binding site.

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

Illustrative Docking Workflow:

Caption: A typical molecular docking workflow.

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the system over time, allowing for the evaluation of the stability of key interactions and the overall binding mode.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[5] For a series of this compound derivatives, a QSAR study can help in identifying the key structural features that govern their activity and in designing more potent analogs.[6][7][8][9]

General QSAR Workflow:

-

Data Set: A series of structurally related compounds with experimentally determined biological activities is required.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound.

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Conclusion and Future Directions

The integration of theoretical and computational chemistry offers a powerful and efficient approach to the study of promising drug candidates like this compound. This guide has outlined a comprehensive workflow, from synthesis and structural elucidation to in silico target identification and interaction analysis. The methodologies described herein provide a robust framework for researchers to explore the therapeutic potential of this and related heterocyclic compounds.

Future work should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a robust structure-activity relationship. Experimental validation of the predicted biological targets through in vitro and in vivo assays is the crucial next step in the drug development pipeline. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of novel therapeutics based on the thiophene-pyrimidine scaffold.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H7N3S | CID 2764407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. journalwjbphs.com [journalwjbphs.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Investigation of 4-(thiophen-2-yl)pyrimidin-2-amine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophenopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

The confluence of a thiophene ring and a pyrimidine core has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. The pyrimidine moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of numerous kinases[1]. The thiophene group, in turn, can be strategically utilized to occupy hydrophobic regions and establish further interactions, thereby enhancing potency and modulating selectivity.

Derivatives of this scaffold have demonstrated inhibitory activity against a range of critical oncogenic and inflammatory kinases, including the T-cell tyrosine kinase p56lck, Phosphoinositide 3-kinase (PI3K), Janus kinases (JAKs), and Polo-like kinase 4 (PLK4)[2][3][4][5]. This established potential makes novel, unexplored derivatives such as 4-(thiophen-2-yl)pyrimidin-2-amine compelling candidates for screening and development.

This document serves as a comprehensive guide for researchers investigating the kinase inhibitory properties of this compound. While specific biological data for this exact compound is not yet extensively published, the protocols and methodologies outlined herein are based on established practices for analogous compounds and provide a robust framework for its characterization.

Chemical and Physical Properties

A foundational understanding of the test compound's properties is essential for accurate and reproducible experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 154321-60-5 | N/A |

| Molecular Formula | C₈H₇N₃S | N/A |

| Molecular Weight | 177.23 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Assumed |

| Solubility | Soluble in DMSO, Methanol | Assumed |

Part 1: Initial Characterization and In Vitro Kinase Profiling

The primary objective is to determine if this compound possesses inhibitory activity against protein kinases and to identify its primary targets. Given the activity of structurally related compounds, a logical starting point would be to screen against a panel of kinases implicated in cancer and inflammatory diseases.

Rationale for Target Selection

Based on existing literature for analogous thiophenopyrimidine scaffolds, the following kinase families are recommended for initial screening:

-

Tyrosine Kinases:

-

Src Family Kinases (e.g., LCK, SRC): Derivatives have shown potent inhibition of p56lck[2].

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2): Thiophenyl-pyrimidine derivatives have demonstrated dual inhibitory activity against these targets.

-

-

Serine/Threonine Kinases:

-